molecular formula C10H8Cl2N2O2S B1426383 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1293218-43-5

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1426383
CAS RN: 1293218-43-5
M. Wt: 291.15 g/mol
InChI Key: SNNLWAGQUMKGKH-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their diverse range of biological activities .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can vary widely depending on the specific substituents present on the pyrazole ring .

Scientific Research Applications

Chemical Modification of Biopolymers

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, as part of the sulfonyl chloride group, has potential applications in the chemical modification of biopolymers. For example, xylan, a hemicellulose, can be chemically modified into biopolymer ethers and esters. These modifications can yield products with specific properties influenced by the functional groups, degree, and pattern of substitution. For instance, xylan can be transformed into xylan esters by conversion with various acids and activating agents, leading to potential applications in drug delivery. Similarly, xylan sulfates can be synthesized using sulfonyl chloride compounds in appropriate solvents, indicating a potential role for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride in similar syntheses. These modified biopolymers have applications ranging from paper strength additives to flocculation aids and antimicrobial agents (Petzold-Welcke et al., 2014).

Synthesis and Chemistry of Hexasubstituted Pyrazolines

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride, being a chlorophenyl and pyrazole derivative, may have relevance in the synthesis and study of pyrazoline compounds. Hexasubstituted pyrazolines have been the focus of research for their unique chemical properties and applications. These compounds have been utilized in the synthesis of various novel chemical structures and have shown potential in a range of applications, from organic synthesis to acting as intermediates in the creation of other complex molecules (Baumstark et al., 2013).

Synthesis of Pyrazole Heterocycles

Furthermore, compounds with the pyrazole structure are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis of pyrazole heterocycles involves various chemical reactions where compounds like 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride could potentially be involved. These compounds are extensively used as synthons in organic chemistry and their derivatives are continually explored for new biological activities (Dar & Shamsuzzaman, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for accurate information .

Future Directions

The future research directions for pyrazole derivatives could involve exploring their potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

1-(2-chlorophenyl)-5-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLWAGQUMKGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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